Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Overview
Description
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 4-aminobenzoate with acetic anhydride and sodium nitrite to form the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as protein-tyrosine phosphatase 1B or chemokine receptor type 4, leading to the disruption of signaling pathways essential for cancer cell survival . The compound’s oxadiazole ring plays a crucial role in its binding affinity and specificity to these targets .
Comparison with Similar Compounds
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Comparison: Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYMNVKGDLTDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455071 | |
Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209912-44-7 | |
Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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